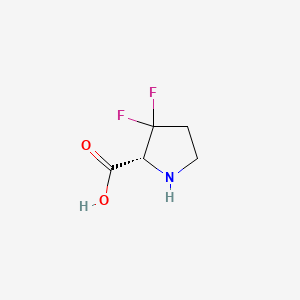

3,3-Difluoro-L-proline

Overview

Description

3,3-Difluoro-L-proline is a fluorinated derivative of the amino acid prolineFluorinated proline derivatives have found diverse applications in medicinal chemistry, structural biochemistry, and organocatalysis due to their unique conformational and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-L-proline typically involves the fluorination of L-proline at the 3-position. One common method includes the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at low temperatures to ensure selective fluorination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoro-L-proline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, often using nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).

Major Products:

Oxidation: Formation of difluorinated carboxylic acids.

Reduction: Formation of difluorinated alcohols.

Substitution: Formation of difluorinated amines or thiols.

Scientific Research Applications

3,3-Difluoro-L-proline has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a probe in fluorine NMR studies.

Biology: Incorporated into peptides and proteins to study their conformational dynamics and stability.

Medicine: Investigated for its potential use in drug design and development, particularly in the modulation of enzyme activity and protein-protein interactions.

Mechanism of Action

The mechanism by which 3,3-Difluoro-L-proline exerts its effects is primarily through the alteration of the conformational and electronic properties of the proline ring. The introduction of fluorine atoms influences the ring pucker and the cis/trans isomerization of the peptide bond. This can affect the overall stability and folding of proteins, as well as their interactions with other molecules. The inductive effect of fluorine also reduces the basicity of the nitrogen atom and increases the acidity of the carboxylic acid group .

Comparison with Similar Compounds

- 3,4-Difluoro-L-proline

- 4-Fluoro-L-proline

- 3-Fluoro-L-proline

Comparison: 3,3-Difluoro-L-proline is unique in its specific fluorination pattern, which imparts distinct conformational and electronic properties compared to other fluorinated proline derivatives. For example, 3,4-Difluoro-L-proline has fluorine atoms at both the 3- and 4-positions, leading to different effects on ring pucker and cis/trans isomerization. Similarly, 4-Fluoro-L-proline and 3-Fluoro-L-proline have single fluorine substitutions, resulting in different conformational biases and reactivity .

Biological Activity

3,3-Difluoro-L-proline (3,3-DFLP) is a fluorinated derivative of the amino acid proline, notable for its unique structural properties due to the presence of two fluorine atoms at the 3-position of its pyrrolidine ring. This compound has garnered attention in biochemical research and medicinal chemistry for its potential applications in protein engineering and drug design.

- Molecular Formula : C₅H₈F₂N₁O₂

- Molecular Weight : Approximately 150.12 g/mol

- Structural Characteristics : The electronegative fluorine atoms significantly influence the conformation and reactivity of peptides and proteins into which 3,3-DFLP is incorporated. This can lead to enhanced rigidity and stability in peptide structures, affecting their biological activity.

Mechanisms of Biological Activity

The biological activity of 3,3-DFLP primarily arises from its incorporation into peptides and proteins, where it can modulate conformation and interactions with other biomolecules. Key mechanisms include:

- Conformational Control : The introduction of 3,3-DFLP into peptide sequences can favor specific conformations that are crucial for biological function. Studies indicate that this compound can enhance binding affinities in protein-ligand interactions by stabilizing certain conformations .

- Influence on Protein Dynamics : Research has shown that 3,3-DFLP affects the dynamics of protein conformations significantly. For instance, it can alter the kinetics and thermodynamics of interactions with target proteins such as SH3 domains, providing insights into peptide behavior within biological systems .

Case Studies

-

Protein Binding Studies :

- In a study focusing on the interaction of 3,3-DFLP-containing peptides with SH3 domains, it was found that the presence of fluorine atoms modified both binding kinetics and affinities. This alteration was attributed to changes in peptide conformation induced by the fluorinated proline.

- NMR Spectroscopy Applications :

Comparative Analysis with Related Compounds

Implications for Drug Design

The ability of 3,3-DFLP to influence peptide conformation opens avenues for its use in drug design. By controlling the three-dimensional shape of peptides, researchers can enhance their efficacy as therapeutic agents. The incorporation of this compound may lead to improved binding profiles with target proteins, potentially resulting in more effective drugs with fewer side effects.

Properties

IUPAC Name |

(2R)-3,3-difluoropyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F2NO2/c6-5(7)1-2-8-3(5)4(9)10/h3,8H,1-2H2,(H,9,10)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKYUQSFIIOIBHO-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H](C1(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50665027 | |

| Record name | 3,3-Difluoro-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50665027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168102-06-5 | |

| Record name | 3,3-Difluoro-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50665027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.